4-(3,3-Dimethyl-1-butynyl)-benzaldehyde
CAS No.: 173592-71-7
Cat. No.: VC20911469
Molecular Formula: C13H14O
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173592-71-7 |
|---|---|
| Molecular Formula | C13H14O |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 4-(3,3-dimethylbut-1-ynyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3 |
| Standard InChI Key | CXWJEINBKJSZPU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C#CC1=CC=C(C=C1)C=O |
| Canonical SMILES | CC(C)(C)C#CC1=CC=C(C=C1)C=O |
Introduction
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,3-dimethyl-1-butynyl group. This compound is of interest in various fields, including chemistry, biology, and pharmacology, due to its unique structural features and potential applications.
Synthesis Methods
The synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde typically involves a palladium-catalyzed coupling reaction, such as the Sonogashira coupling. This process involves reacting benzaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst and a base like triethylamine under an inert atmosphere.
Industrial Production
Industrial production may utilize similar catalytic processes on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Purification steps such as distillation or recrystallization are used to obtain high-purity products.
Chemical Reactions and Derivatives
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde can undergo various chemical reactions:
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Oxidation: The aldehyde group can be oxidized to form 4-(3,3-Dimethyl-1-butynyl)-benzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: The aldehyde group can be reduced to form 4-(3,3-Dimethyl-1-butynyl)-benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Antimicrobial Activity
Recent studies have shown that 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for different pathogens are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. The IC50 values for different cancer cell lines are as follows:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | ROS generation |
These results indicate potential for anticancer drug development.
Applications in Research and Industry
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It also finds applications in the study of enzyme-catalyzed reactions involving aldehydes and in the production of specialty chemicals and materials.
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